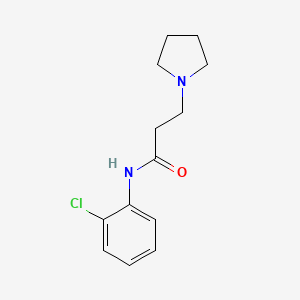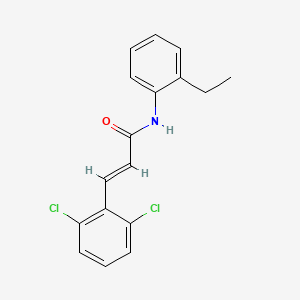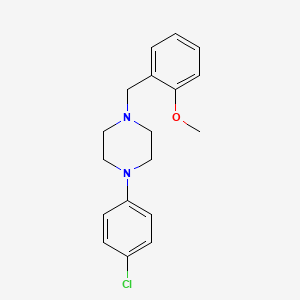
N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide and related compounds often involves standard synthetic methods. For instance, the growth and characterization of this compound have been achieved through the slow evaporation technique, starting with synthesized materials purified by repeated crystallization (Prabhu et al., 2001).
Molecular Structure Analysis
Molecular structure analysis through techniques like UV–Vis, IR, NMR, and powder XRD has been pivotal in understanding this compound. Single crystals grown for N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide were transparent and of optimum dimensions, indicating a clear and structured molecular assembly (Prabhu et al., 2001).
Chemical Reactions and Properties
The chemical reactions involving N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide are complex and can result in various by-products or related compounds. For example, the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen led to the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, showcasing the compound's ability to participate in diverse chemical reactions (Manolov et al., 2023).
Physical Properties Analysis
The physical properties of N-(2-chlorophenyl)-3-(1-pyrrolidinyl)propanamide, such as crystal growth, transparency, and dimensions, have been characterized in detail. These studies indicate the compound's suitability for applications requiring specific crystal sizes and clarity (Prabhu et al., 2001).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-1-2-6-12(11)15-13(17)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLZZAHSCJHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)

![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)
![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)
![N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)
![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)

![5-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5649114.png)
![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)


![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)

![N-[3-(1-tert-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]acetamide](/img/structure/B5649150.png)